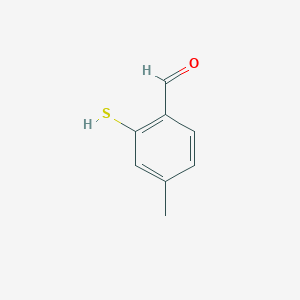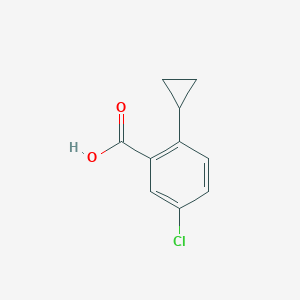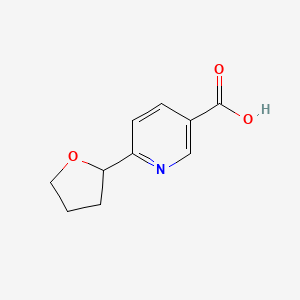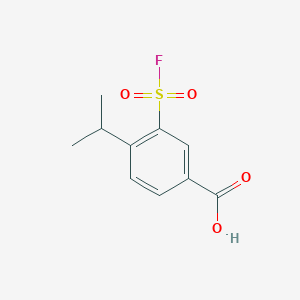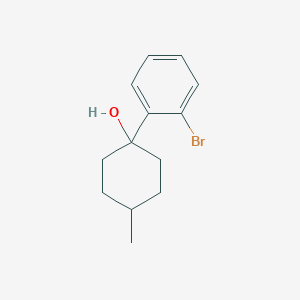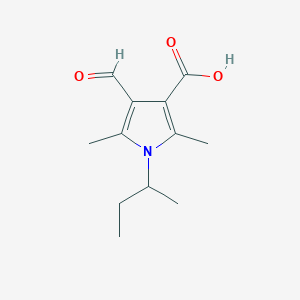
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is an organic compound with a complex structure that includes a pyrrole ring substituted with butan-2-yl, formyl, and carboxylic acid groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of a suitable pyrrole precursor with butan-2-yl and formyl groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.
化学反应分析
Types of Reactions
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: 1-(Butan-2-yl)-4-carboxy-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(Butan-2-yl)-4-hydroxymethyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various halogenated or alkylated derivatives of the original compound.
科学研究应用
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism of action of 1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. The pyrrole ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-4-carboxylic acid: Another isomer with the carboxylic acid group at the 4-position.
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-5-carboxylic acid: Isomer with the carboxylic acid group at the 5-position.
Uniqueness
1-(Butan-2-yl)-4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of butan-2-yl, formyl, and carboxylic acid groups on the pyrrole ring provides a distinct set of properties that can be leveraged in various applications.
属性
CAS 编号 |
2059987-28-7 |
|---|---|
分子式 |
C12H17NO3 |
分子量 |
223.27 g/mol |
IUPAC 名称 |
1-butan-2-yl-4-formyl-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H17NO3/c1-5-7(2)13-8(3)10(6-14)11(9(13)4)12(15)16/h6-7H,5H2,1-4H3,(H,15,16) |
InChI 键 |
NUELZNGQAOSJGA-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)N1C(=C(C(=C1C)C(=O)O)C=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


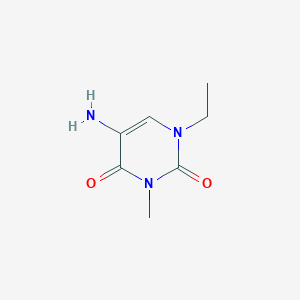
![6-methoxy-N2-[(1-methyl-1H-pyrazol-3-yl)methyl]pyridine-2,5-diamine](/img/structure/B13203060.png)
![2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride](/img/structure/B13203062.png)
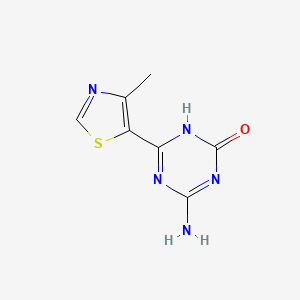
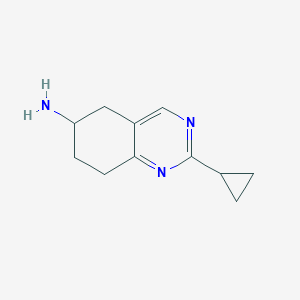
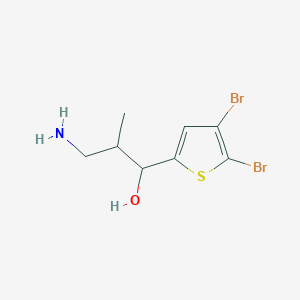
![3-{[(2-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13203080.png)
